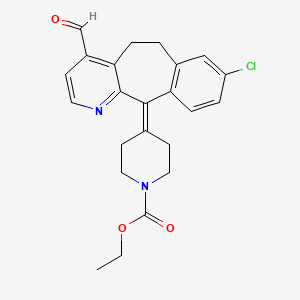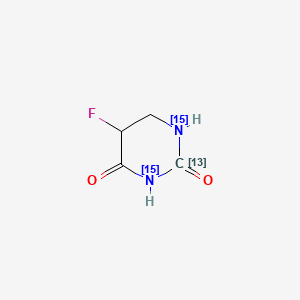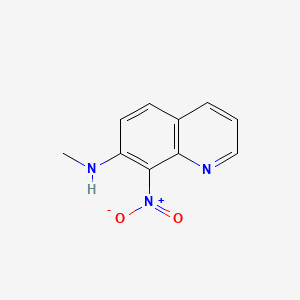
N-methyl-8-nitroquinolin-7-amine
説明
“N-methyl-8-nitroquinolin-7-amine” is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure containing a benzene ring fused with a pyridine moiety . The “N-methyl” indicates that a methyl group is attached to the nitrogen atom in the quinoline structure, and the “8-nitro” suggests a nitro group is attached at the 8th position of the quinoline ring .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest due to their versatile applications in industrial and synthetic organic chemistry . A two-step synthesis of 7-methyl-8-nitroquinoline from m-toluidine has been reported, which involves the formation of 7-methylquinoline using the Skraup methodology, followed by a nitration reaction .
Molecular Structure Analysis
The molecular structure of “N-methyl-8-nitroquinolin-7-amine” can be analyzed using various techniques such as NMR spectroscopy, GC-MS spectrometry, IR spectroscopy, and elemental analysis . Tools like MolView and ChemSpider can be used to visualize the 3D structure of the molecule.
Chemical Reactions Analysis
Quinoline derivatives have been synthesized using various methods including transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions . The specific chemical reactions involving “N-methyl-8-nitroquinolin-7-amine” would depend on the specific conditions and reactants used.
Physical And Chemical Properties Analysis
The physical and chemical properties of “N-methyl-8-nitroquinolin-7-amine” can be determined using various techniques. For example, its solubility, melting point, boiling point, and density can be determined experimentally . Its chemical properties such as reactivity, stability, and compatibility with other substances can also be analyzed .
科学的研究の応用
Antimicrobial Activity
N-methyl-8-nitroquinolin-7-amine: derivatives have been studied for their antimicrobial properties. The quinoline nucleus is known to possess a broad range of biological activities, including antibacterial and antifungal effects . This compound can be synthesized and modified to enhance its efficacy against various microbial strains, potentially leading to the development of new antimicrobial agents.
Anticancer Properties
Quinoline compounds, including N-methyl-8-nitroquinolin-7-amine , have shown promise in anticancer research. They can inhibit tumor growth through mechanisms such as cell cycle arrest , apoptosis , inhibition of angiogenesis , and disruption of cell migration . Research into this compound may contribute to the discovery of novel anticancer drugs with improved effectiveness and reduced side effects.
Antimalarial Applications
The quinoline scaffold is historically significant in the treatment of malaria. Derivatives of N-methyl-8-nitroquinolin-7-amine could be explored for their potential antimalarial activity. By interfering with the life cycle of the malaria parasite, these compounds could offer a new avenue for therapeutic intervention .
Anti-inflammatory and Analgesic Effects
Quinoline derivatives are known to exhibit anti-inflammatory and analgesic activitiesN-methyl-8-nitroquinolin-7-amine could be utilized in the development of new medications aimed at reducing inflammation and pain, which are common symptoms in various diseases .
Cardiovascular Research
The quinoline nucleus has been associated with cardiotonic effects. Studies on N-methyl-8-nitroquinolin-7-amine could lead to the creation of drugs that positively affect heart function and treat cardiovascular diseases .
Central Nervous System (CNS) Disorders
Compounds containing the quinoline ring have been investigated for their potential in treating CNS disordersN-methyl-8-nitroquinolin-7-amine might be a candidate for the synthesis of drugs targeting conditions such as Alzheimer’s disease, epilepsy, and other neurological disorders .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
N-methyl-8-nitroquinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-11-8-5-4-7-3-2-6-12-9(7)10(8)13(14)15/h2-6,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSNEPRUKZPCEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C2=C(C=CC=N2)C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652661 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-8-nitroquinolin-7-amine | |
CAS RN |
147293-16-1 | |
| Record name | N-Methyl-8-nitroquinolin-7-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652661 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-ethyl-4-nitro-1H-benzo[d]imidazole](/img/structure/B563488.png)
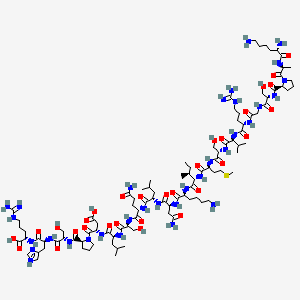

![5-[[4-[2-(5-Acetylpyridin-2-yl)-1,1,2,2-tetradeuterioethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B563496.png)
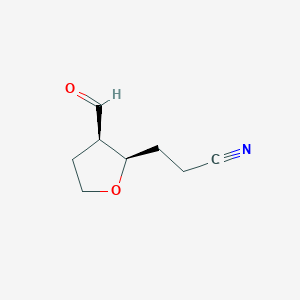

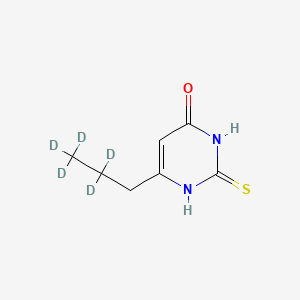
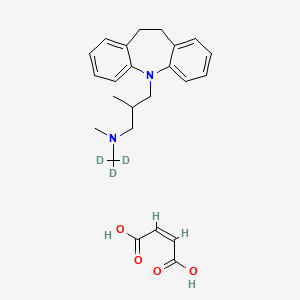
![1,7-Dimethylbicyclo[2.2.1]heptane-7-carbonyl chloride](/img/structure/B563502.png)
